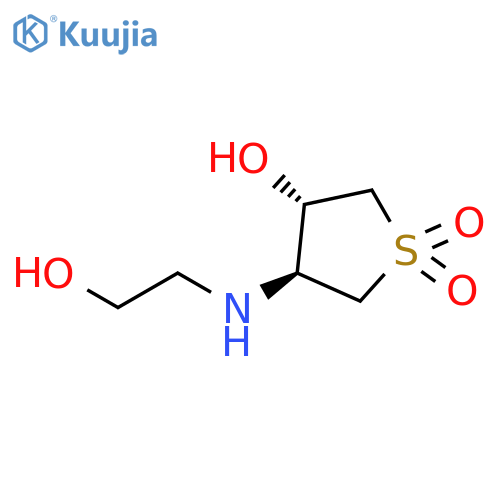

Cas no 2165785-07-7 (trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dione)

trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

-

- trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dione

- Thiophene-3-ol, tetrahydro-4-[(2-hydroxyethyl)amino]-, 1,1-dioxide, (3S,4S)-

- 2165785-07-7

- AKOS040823392

- (3S,4S)-3-hydroxy-4-[(2-hydroxyethyl)amino]-1lambda6-thiolane-1,1-dione

- F6545-5050

- trans-3-hydroxy-4-[(2-hydroxyethyl)amino]-1lambda6-thiolane-1,1-dione

-

- インチ: 1S/C6H13NO4S/c8-2-1-7-5-3-12(10,11)4-6(5)9/h5-9H,1-4H2/t5-,6-/m1/s1

- InChIKey: NAEPTSKEUROVQX-PHDIDXHHSA-N

- ほほえんだ: C1S(=O)(=O)C[C@@H](NCCO)[C@@H]1O

計算された属性

- せいみつぶんしりょう: 195.05652907g/mol

- どういたいしつりょう: 195.05652907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.3

- トポロジー分子極性表面積: 95Ų

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3(Predicted)

- ふってん: 531.4±50.0 °C(Predicted)

- 酸性度係数(pKa): 12?+-.0.40(Predicted)

trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6545-5050-0.5g |

trans-3-hydroxy-4-[(2-hydroxyethyl)amino]-1lambda6-thiolane-1,1-dione |

2165785-07-7 | 95%+ | 0.5g |

$351.0 | 2023-09-06 | |

| Life Chemicals | F6545-5050-10g |

trans-3-hydroxy-4-[(2-hydroxyethyl)amino]-1lambda6-thiolane-1,1-dione |

2165785-07-7 | 95%+ | 10g |

$1715.0 | 2023-09-06 | |

| Life Chemicals | F6545-5050-2.5g |

trans-3-hydroxy-4-[(2-hydroxyethyl)amino]-1lambda6-thiolane-1,1-dione |

2165785-07-7 | 95%+ | 2.5g |

$808.0 | 2023-09-06 | |

| Life Chemicals | F6545-5050-0.25g |

trans-3-hydroxy-4-[(2-hydroxyethyl)amino]-1lambda6-thiolane-1,1-dione |

2165785-07-7 | 95%+ | 0.25g |

$333.0 | 2023-09-06 | |

| Life Chemicals | F6545-5050-1g |

trans-3-hydroxy-4-[(2-hydroxyethyl)amino]-1lambda6-thiolane-1,1-dione |

2165785-07-7 | 95%+ | 1g |

$370.0 | 2023-09-06 | |

| Life Chemicals | F6545-5050-5g |

trans-3-hydroxy-4-[(2-hydroxyethyl)amino]-1lambda6-thiolane-1,1-dione |

2165785-07-7 | 95%+ | 5g |

$1221.0 | 2023-09-06 |

trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dione 関連文献

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dioneに関する追加情報

Professional Introduction to trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dione (CAS No. 2165785-07-7)

trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This organosulfur derivative is characterized by its unique structural framework, which includes a thiolane core and functional groups such as hydroxyl and amino moieties. The compound’s molecular structure not only makes it an intriguing subject for synthetic chemists but also opens up possibilities for its application in drug discovery and medicinal chemistry.

The CAS number 2165785-07-7 provides a unique identifier for this chemical entity, facilitating its recognition in scientific literature, databases, and regulatory frameworks. The presence of multiple chiral centers in the trans configuration of the thiolane ring suggests potential for stereochemical diversity, which is a critical factor in the development of biologically active molecules. This stereochemical feature has been explored in recent studies aimed at optimizing the pharmacokinetic properties of small-molecule drugs.

Recent advancements in computational chemistry have enabled researchers to model the interactions between trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dione and biological targets with high precision. These studies have highlighted the compound’s potential as a prodrug precursor or an intermediate in the synthesis of more complex pharmacophores. The hydroxyl and amino functional groups within the molecule are particularly noteworthy, as they can participate in hydrogen bonding and other non-covalent interactions, which are essential for binding affinity and selectivity.

In the realm of medicinal chemistry, the development of novel therapeutic agents often relies on the identification of key structural motifs that can modulate biological pathways. The thiolane scaffold, while less common than other heterocycles such as pyridines or purines, offers distinct advantages due to its ability to mimic natural products and bioactive molecules. For instance, derivatives of thiolane have been investigated for their antimicrobial and anti-inflammatory properties, underscoring the compound’s versatility.

The synthesis of trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dione presents both challenges and opportunities for synthetic chemists. The multi-step synthesis typically involves ring-closure reactions, functional group transformations, and stereocontrol techniques. Recent methodologies have focused on improving yields and reducing environmental impact by employing greener solvents and catalytic systems. For example, transition-metal-catalyzed reactions have been utilized to streamline the formation of the thiolane ring without excessive waste generation.

The pharmacological potential of this compound has been further explored through in vitro and in vivo studies. Preliminary results suggest that derivatives of trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dione may exhibit inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer or neurodegeneration. These findings align with broader trends in drug discovery, where structurally unique compounds are sought to overcome resistance mechanisms associated with existing therapies.

The role of computational modeling in guiding experimental design cannot be overstated. By leveraging machine learning algorithms and molecular dynamics simulations, researchers can predict the behavior of trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dione under various conditions. This approach has accelerated the identification of lead compounds and optimized synthetic routes, thereby reducing time-to-market for new pharmaceuticals.

Future research directions may focus on expanding the chemical space explored by this compound by introducing additional functional groups or exploring different stereoisomers. The integration of high-throughput screening (HTS) technologies could also facilitate rapid testing of derivatives for biological activity. Such efforts would contribute to a deeper understanding of how structural modifications influence pharmacological properties.

The broader implications of studying compounds like trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dione extend beyond individual therapeutic applications. They serve as valuable building blocks for more complex molecules and highlight the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists. As research continues to evolve, this compound is likely to remain a relevant subject for innovation in synthetic chemistry and drug development.

2165785-07-7 (trans-3-hydroxy-4-(2-hydroxyethyl)amino-1lambda6-thiolane-1,1-dione) 関連製品

- 1213842-66-0((1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE)

- 922934-14-3(N-(3-chloro-2-methylphenyl)-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

- 1805137-81-8(3-(Aminomethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-methanol)

- 1214375-61-7(2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile)

- 1804742-52-6(Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)

- 869081-06-1(8-(diethylamino)methyl-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one)

- 1270370-49-4(tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate)

- 664364-89-0(rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide)

- 941956-28-1(N-(furan-2-yl)methyl-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide)

- 1354088-13-3(6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)